molecular formula C10H9N3O4 B13654867 7-Methoxy-2-methyl-6-nitroquinazolin-4(3H)-one

7-Methoxy-2-methyl-6-nitroquinazolin-4(3H)-one

Cat. No.: B13654867
M. Wt: 235.20 g/mol
InChI Key: XEEZGVTWDKTBKJ-UHFFFAOYSA-N
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Description

7-Methoxy-2-methyl-6-nitroquinazolin-4(3H)-one is a quinazolinone derivative. Quinazolinones are a class of heterocyclic compounds known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound, with its unique substituents, may exhibit distinct chemical and biological behaviors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-2-methyl-6-nitroquinazolin-4(3H)-one typically involves the following steps:

    Nitration: Introduction of the nitro group at the 6th position of the quinazolinone ring.

    Methylation: Addition of a methyl group at the 2nd position.

    Methoxylation: Introduction of a methoxy group at the 7th position.

Common reagents used in these reactions include nitric acid for nitration, methyl iodide for methylation, and sodium methoxide for methoxylation. Reaction conditions often involve controlled temperatures and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar steps but optimized for efficiency and cost-effectiveness. Continuous flow reactors and automated systems may be employed to enhance production rates and maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of quinazolinone oxides.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic media.

    Reduction: Catalytic hydrogenation or use of reducing agents like tin(II) chloride.

    Substitution: Halogenating agents or nucleophiles in the presence of catalysts.

Major Products

    Oxidation: Quinazolinone oxides.

    Reduction: Aminoquinazolinones.

    Substitution: Various substituted quinazolinones depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

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Properties

Molecular Formula

C10H9N3O4

Molecular Weight

235.20 g/mol

IUPAC Name

7-methoxy-2-methyl-6-nitro-3H-quinazolin-4-one

InChI

InChI=1S/C10H9N3O4/c1-5-11-7-4-9(17-2)8(13(15)16)3-6(7)10(14)12-5/h3-4H,1-2H3,(H,11,12,14)

InChI Key

XEEZGVTWDKTBKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC(=C(C=C2C(=O)N1)[N+](=O)[O-])OC

Origin of Product

United States

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